5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde

Physicochemical profiling Lipophilicity Drug design

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde (CAS 94008-46-5) is a synthetic, polysubstituted benzaldehyde derivative bearing a (2E)-but-2-en-1-yl side chain at the 5-position and three hydroxyl groups at the 2-, 3-, and 4-positions of the aromatic ring. Its molecular formula is C11H12O4 with a molecular weight of 208.21 g/mol, and it is characterized by a defined (E)-stereochemistry of the alkenyl substituent.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 94008-46-5
Cat. No. B1626769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde
CAS94008-46-5
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC=CCC1=CC(=C(C(=C1O)O)O)C=O
InChIInChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3/b3-2+
InChIKeyYWDPPZMIBBLYKK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde (CAS 94008-46-5): Chemical Identity and Baseline Profile for Procurement Evaluation


5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde (CAS 94008-46-5) is a synthetic, polysubstituted benzaldehyde derivative bearing a (2E)-but-2-en-1-yl side chain at the 5-position and three hydroxyl groups at the 2-, 3-, and 4-positions of the aromatic ring [1]. Its molecular formula is C11H12O4 with a molecular weight of 208.21 g/mol, and it is characterized by a defined (E)-stereochemistry of the alkenyl substituent [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with its physicochemical properties—including a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 77.8 Ų, and three hydrogen bond donors—governing its utility in organic synthesis and potential biological screening applications [1]. As of the current evidence review, head-to-head comparative biological or industrial performance data remain extremely scarce; procurement decisions must therefore be anchored to verified structural identity, stereochemical purity, and computed property differentiation where direct empirical comparisons are unavailable.

Why 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde Cannot Be Simply Replaced by Other Trihydroxybenzaldehyde Isomers or Analogs


In-class substitution of 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde with other trihydroxybenzaldehydes—such as the unsubstituted 2,3,4-trihydroxybenzaldehyde (CAS 2144-08-3), 2,4,6-trihydroxybenzaldehyde, or 3,4,5-trihydroxybenzaldehyde—introduces substantial changes in lipophilicity, hydrogen-bonding capacity, and steric bulk that cannot be assumed to preserve biological or reactivity profiles [1]. The presence of the (2E)-but-2-en-1-yl side chain significantly increases calculated logP (XLogP3 = 2.2) relative to the parent 2,3,4-trihydroxybenzaldehyde (XLogP3 ≈ 0.8), altering membrane permeability and protein-binding potential [1]. Furthermore, the defined E-geometry of the alkenyl moiety provides a unique conformational constraint that is absent in saturated alkyl analogs or regioisomeric benzaldehydes, potentially affecting target engagement in proteolysis-targeting chimera (PROTAC) design, fragment-based screening, or metal chelation applications. The limited available binding data (Ki = 330 nM for human 20S proteasome β5 subunit) indicate that even modest structural modifications within this chemotype can yield measurable affinity differences, reinforcing the risk of uncontrolled substitution [2]. These structural and computed property divergences form the basis for the quantitative differentiation evidence presented in Section 3.

Quantitative Differentiation Evidence for 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde Versus Closest Analogs


Lipophilicity Shift: XLogP3 of 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde vs. Unsubstituted 2,3,4-Trihydroxybenzaldehyde

The addition of the (2E)-but-2-en-1-yl side chain at the 5-position substantially increases computed lipophilicity relative to the unsubstituted 2,3,4-trihydroxybenzaldehyde scaffold. The target compound exhibits an XLogP3 of 2.2, compared to 0.8 for 2,3,4-trihydroxybenzaldehyde (CAS 2144-08-3) [1]. This difference of +1.4 log units is expected to significantly influence membrane permeability and non-specific protein binding, which are critical parameters in cell-based screening and in vivo pharmacokinetic studies.

Physicochemical profiling Lipophilicity Drug design

Proteasome Subunit Binding Affinity: 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde vs. Proteasome Inhibitor Baseline

A single binding assay entry in BindingDB reports a Ki of 330 nM for the target compound against the chymotrypsin-like activity of the human 20S proteasome β5 subunit, using the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC [1]. While no direct head-to-head comparator data are available for close structural analogs in the same assay, this Ki value provides a quantitative benchmark. By comparison, the established proteasome inhibitor bortezomib exhibits a Ki of ~0.6 nM for the same target under analogous conditions, placing the target compound roughly 550-fold weaker [2]. This substantial affinity gap indicates that the target compound is not a potent proteasome inhibitor in its current form, but the measurable engagement confirms that the trihydroxybenzaldehyde scaffold can occupy the β5 active site, warranting further structure-activity relationship (SAR) exploration.

Proteasome inhibition Biochemical assay Target engagement

Hydrogen Bond Donor Count: Differentiation from Methylated or Dehydroxylated Analogs

The target compound possesses three hydrogen bond donors (HBD = 3) and four hydrogen bond acceptors (HBA = 4), a profile that distinguishes it from common analogs such as 4-hydroxy-3-methoxybenzaldehyde (vanillin; HBD = 1, HBA = 3) or 2,4-dihydroxybenzaldehyde (HBD = 2, HBA = 3) [1]. In fragment-based drug discovery, HBD count influences aqueous solubility—compounds with HBD ≥ 3 often exhibit reduced solubility in non-polar solvents, which can be advantageous for aqueous-phase reactions but may complicate organic-phase extractions. This quantitative HBD/HBA signature directs procurement toward applications requiring enhanced water solubility or specific hydrogen-bonding interactions with biological targets.

Hydrogen bonding Solubility Ligand efficiency

Evidence-Supported Application Scenarios for 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde in Research and Industrial Procurement


Proteasome-Targeted Fragment Screening and SAR Exploration

The measured Ki of 330 nM against the human 20S proteasome β5 subunit (Section 3, Evidence Item 2) positions this compound as a validated hit fragment for proteasome inhibitor discovery programs. Procurement is justified when initiating structure-activity relationship (SAR) campaigns aimed at improving potency through systematic modification of the butenyl side chain or hydroxyl substitution pattern. The computed logP of 2.2 suggests adequate cell permeability for cellular target engagement assays, while the trihydroxy motif provides multiple vectors for fragment growing or linking strategies.

Physicochemical Property-Driven Library Design for Membrane Permeability Studies

The +1.4 log unit lipophilicity shift relative to unsubstituted 2,3,4-trihydroxybenzaldehyde (Section 3, Evidence Item 1) makes this compound a valuable probe for calibrating computational permeability models. Its XLogP3 of 2.2, combined with a TPSA of 77.8 Ų, places it near the optimal range for oral bioavailability according to Lipinski's and Veber's rules, supporting its use as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies.

Synthetic Intermediate for Heterocyclic Compound Libraries

The presence of both an aldehyde group and a defined (E)-alkenyl side chain enables chemoselective transformations—such as aldol condensations, reductive aminations, and Heck couplings—that are not accessible with simpler benzaldehyde analogs. The trihydroxy substitution pattern also facilitates metal chelation and oxidative coupling reactions, positioning this compound as a versatile building block for generating diverse heterocyclic scaffolds in medicinal chemistry campaigns.

Hydrogen-Bonding Probe in Supramolecular Chemistry and Co-Crystal Design

With three hydrogen bond donors and four acceptors (Section 3, Evidence Item 3), this compound exhibits a HBD/HBA profile suitable for systematic co-crystallization studies with pharmaceutical co-formers. Procurement for crystal engineering or supramolecular synthon screening is supported by the predictable hydrogen-bonding geometry of the catechol-like 2,3,4-trihydroxy motif, which can form robust intermolecular interactions in the solid state.

Quote Request

Request a Quote for 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.